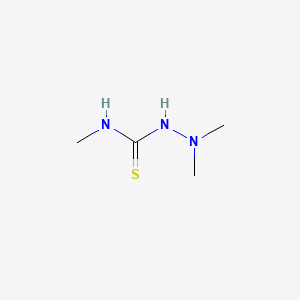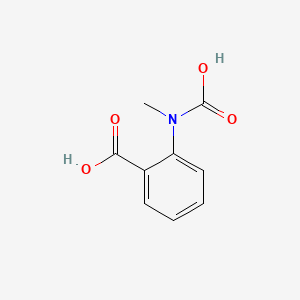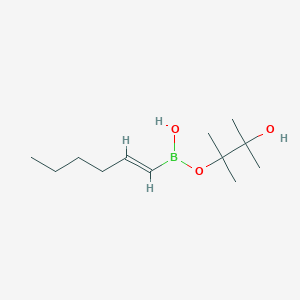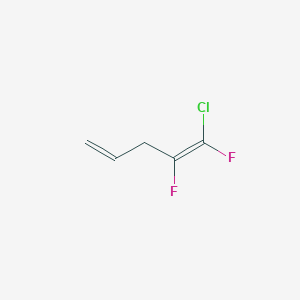![molecular formula C9H16N2O2 B13817464 2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)
2,9-diazaspiro[4.5]decane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Diazaspiro[45]decane-2-carboxylic acid is a spirocyclic compound featuring a unique structure with two nitrogen atoms incorporated into a spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-diazaspiro[4.5]decane-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,9-diazaspiro[4.5]decane-2-methanol with tert-butyric acid chloride to produce the corresponding esterification product . Another method involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate and triphenylphosphine to afford diazaspiro[4.5]decane with exocyclic double bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the methods mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Diazaspiro[4.5]decane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spiro ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spiro compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,9-Diazaspiro[4.5]decane-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for drug development due to its unique structure and ability to interact with biological targets.
Materials Science: The compound’s spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies investigating the inhibition of receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Mécanisme D'action
The mechanism of action of 2,9-diazaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway . This inhibition is achieved through binding to the active site of the kinase, preventing its phosphorylation and subsequent signaling events.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diazaspiro[4.5]decane-2-carboxylic acid: This compound is structurally similar but differs in the position of the nitrogen atoms.
Spirotetramat: A spirocyclic compound used as an insecticide, featuring a similar spiro ring system.
Uniqueness
2,9-Diazaspiro[4.5]decane-2-carboxylic acid is unique due to its specific nitrogen positioning within the spiro ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for developing new compounds with targeted biological activities.
Propriétés
Formule moléculaire |
C9H16N2O2 |
|---|---|
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2,9-diazaspiro[4.5]decane-2-carboxylic acid |
InChI |
InChI=1S/C9H16N2O2/c12-8(13)11-5-3-9(7-11)2-1-4-10-6-9/h10H,1-7H2,(H,12,13) |
Clé InChI |
SUUOTUHNULFDRE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCN(C2)C(=O)O)CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)
![(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine](/img/structure/B13817408.png)



![3-Pyridinecarboxylic acid, 2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B13817426.png)

![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)

![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)

